molecular formula C15H17NO4S B1303176 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 400080-46-8

2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No. B1303176
M. Wt: 307.4 g/mol
InChI Key: OYDTZYBFGUQOJX-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and a carboxylic acid group. The presence of the 3,4-dimethoxyphenyl group suggests potential for varied biological activities, as indicated by the synthesis and evaluation of related compounds for fungicidal and insecticidal activities .

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported, where novel derivatives were synthesized from 3,4-dimethoxyacetophenone in a multi-step procedure . Although the exact synthesis of 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is not detailed, the synthesis of similar compounds typically involves building the thiazole ring and subsequently introducing the phenyl and carboxylic acid groups.

Molecular Structure Analysis

While the molecular structure of the specific compound is not provided, studies on similar thiazole derivatives using density functional theory (DFT) have been conducted to understand their electronic structure and spectral features . These studies can provide insights into the stability of different conformers, vibrational analysis through FT-IR and FT-Raman spectra, and the strength of hydrogen bonding within the molecule.

Chemical Reactions Analysis

Thiazole derivatives are known to undergo various chemical reactions, including cyclocondensation and Thia-Michael addition, as seen in the synthesis of related compounds . These reactions are crucial for the formation of the thiazole ring and for introducing various substituents that can alter the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. Studies on similar compounds have investigated solvent effects on intermolecular hydrogen bonding, non-linear optical properties, and molecular electrostatic potential surface maps . These properties are significant for understanding the behavior of the compound in different environments and for predicting its reactivity.

Scientific Research Applications

1. Chemical Synthesis and Molecular Structure

2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid and its derivatives are prominently utilized in the field of chemical synthesis. They serve as core components for constructing heterocyclic γ-amino acids, which mimic secondary protein structures like helices, β-sheets, and turns. This chemical synthesis involves cross-Claisen condensations, showcasing the compound's versatility in creating a wide range of lateral chains for γ-amino acids (Mathieu et al., 2015). Furthermore, its derivatives, such as 2-amino-1,3-thiazole-4-carboxylic acid, have been synthesized and studied for their structural and electronic features, indicating their potential in designing advanced molecular structures (Singh et al., 2019).

2. Biological Activities and Pharmaceutical Potential

The derivatives of 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid exhibit significant biological activities. For instance, some synthesized derivatives have shown promising fungicidal and insecticidal activities, highlighting their potential in agricultural applications (Liu et al., 2004). Additionally, certain carboxamide derivatives of these compounds demonstrated potent cytotoxic properties against various cancer cell lines, suggesting their application in cancer therapy (Deady et al., 2003). Another set of derivatives were designed and tested for their antifungal and antivirus activities, offering a new strategy for fungi and virus control (Fengyun et al., 2015).

3. Material Science and Supramolecular Chemistry

In the realm of material science and supramolecular chemistry, the structural modifications of these compounds lead to different supramolecular aggregation and conformational features. This aspect is crucial in understanding and manipulating molecular interactions for creating advanced materials with desired properties (Nagarajaiah & Begum, 2014). The intramolecular hydrogen bonding features of the thiazole derivatives also contribute to their stability and reactivity, further accentuating their importance in designing complex molecular architectures (Castro et al., 2007).

Safety And Hazards

“3,4-Dimethoxyphenylacetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-7-11(13(15)16)19-12(14-7)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOKWLWQQDZOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

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